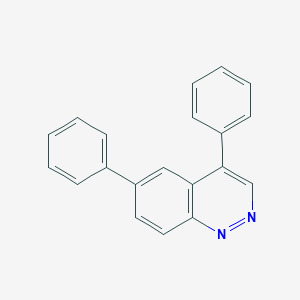
4,6-Diphenylcinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diphenylcinnoline is an organic compound belonging to the cinnoline family, characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,6-Diphenylcinnoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reductive metallation of 3,4-diphenylcinnoline by sodium metal in tetrahydrofuran under an inert atmosphere can yield the desired compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including cyclization reactions and the use of metal catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diphenylcinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reductive metallation using sodium metal in tetrahydrofuran is a notable reaction.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium metal in tetrahydrofuran is used for reductive metallation.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive metallation can yield monomeric dianions .
Wissenschaftliche Forschungsanwendungen
4,6-Diphenylcinnoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a pharmacological agent, particularly in cancer treatment.
Industry: It is used in the development of materials with specific properties, such as luminescent materials.
Wirkmechanismus
The mechanism of action of 4,6-Diphenylcinnoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as inhibitors of certain enzymes, affecting cellular processes. The exact pathways and targets depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
4,6-Diphenylcinnoline can be compared with other cinnoline derivatives and similar heterocyclic compounds:
Similar Compounds: 3,4-Diphenylcinnoline, 2-Amino-4,6-diphenylnicotinonitriles.
Uniqueness: this compound is unique due to its specific structural features and the resulting chemical properties, which make it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C20H14N2 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
4,6-diphenylcinnoline |
InChI |
InChI=1S/C20H14N2/c1-3-7-15(8-4-1)17-11-12-20-18(13-17)19(14-21-22-20)16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
MTZGHSHESGUPEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=NC=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















